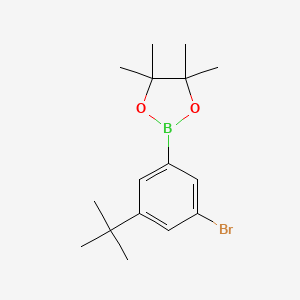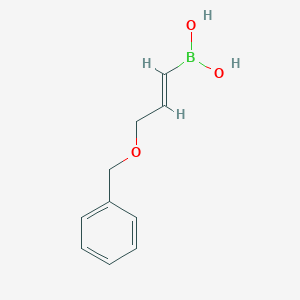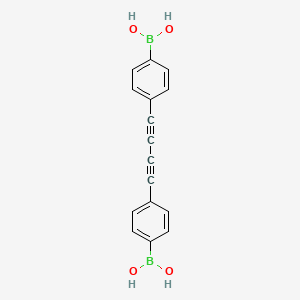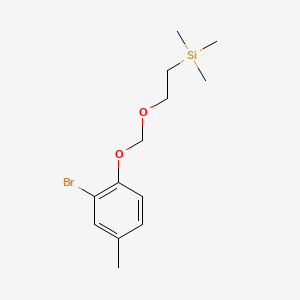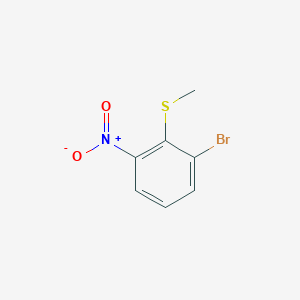
(2-Bromo-6-nitrophenyl)(methyl)sulfane
Overview
Description
(2-Bromo-6-nitrophenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C7H6BrNO2S and its molecular weight is 248.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-6-nitrophenyl)(methyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-6-nitrophenyl)(methyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transparent Aromatic Polyimides Synthesis
(Tapaswi et al., 2015) detailed the synthesis of transparent aromatic polyimides (PIs) using derivatives similar to (2-Bromo-6-nitrophenyl)(methyl)sulfane. These PIs exhibit high refractive indices and small birefringences, making them suitable for optical applications.
Dihydrofolate Reductase Inhibitors
(Al-Wahaibi et al., 2021) researched derivatives of (2-Bromo-6-nitrophenyl)(methyl)sulfane as potential inhibitors of human dihydrofolate reductase, an enzyme target in cancer treatments.
Sulfane Sulfur Detection and Imaging
(Han et al., 2018) developed a near-infrared fluorescent probe using a compound related to (2-Bromo-6-nitrophenyl)(methyl)sulfane. This probe aids in the detection and imaging of sulfane sulfur in living cells and in vivo studies.
Synthesis of Amides and Peptides
(Shimagaki et al., 1983) used compounds similar to (2-Bromo-6-nitrophenyl)(methyl)sulfane for the synthesis of amides and peptides, highlighting its application in organic synthesis.
Molecular Imaging and Detection of Reactive Sulfur Species
(Lin et al., 2015) discussed the use of reaction-based fluorescent probes, possibly related to (2-Bromo-6-nitrophenyl)(methyl)sulfane, for visualizing hydrogen sulfide and reactive sulfur species in biological systems.
Genotoxic Impurity Analysis in Pharmaceuticals
(Miniyar et al., 2019) developed an analytical method to identify impurities like 2-nitrophenyl(phenyl)sulfane in pharmaceuticals, indicating the importance of such compounds in ensuring drug safety.
properties
IUPAC Name |
1-bromo-2-methylsulfanyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWBHQBFTRGOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-nitrophenyl)(methyl)sulfane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B8252777.png)
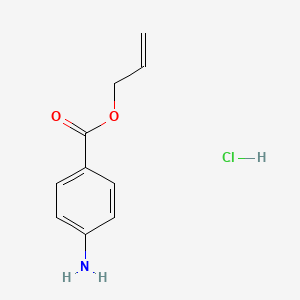
![4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8252795.png)
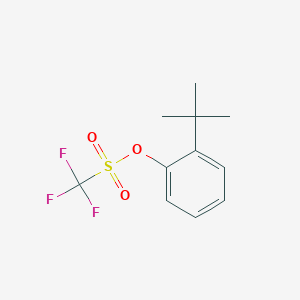
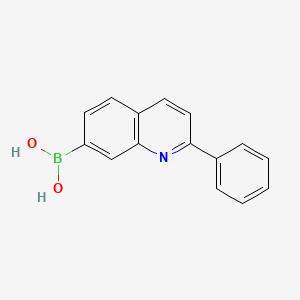
![Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide](/img/structure/B8252810.png)
